2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as ONC201, is a small molecule drug that has been shown to have anti-cancer effects. It was first discovered in 2013 by researchers at the Fox Chase Cancer Center in Philadelphia, Pennsylvania. Since then, it has been the subject of numerous scientific studies and clinical trials.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood, but it is thought to work by activating the TRAIL pathway, which is a signaling pathway that induces apoptosis (cell death) in cancer cells. 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and survival, and reduce the expression of genes that are involved in cancer progression. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is that it has been shown to be effective against a wide range of different types of cancer. It also has a relatively low toxicity profile, which makes it a promising candidate for further clinical development. However, one limitation of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other drugs or how it will affect different types of cancer cells.
Future Directions
There are several future directions for research on 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of focus is on developing new formulations of the drug that can be more easily administered to patients. Another area of focus is on identifying biomarkers that can be used to predict which patients will respond best to treatment with 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. Finally, there is ongoing research on combining 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide with other drugs to enhance its anti-cancer effects.
Synthesis Methods
The synthesis of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a complex process that involves several steps. It begins with the reaction of 2-chlorobenzoyl chloride with 7-hydroxynonan-1-ol to form the intermediate 2-chloro-N-(7-hydroxyspiro[3.5]nonan-1-yl)benzamide. This intermediate is then treated with trifluoroacetic acid to remove the hydroxyl group and form the final product, 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide.
Scientific Research Applications
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have anti-cancer effects in a variety of different types of cancer, including glioblastoma, melanoma, and breast cancer. It has also been shown to be effective against cancer stem cells, which are a type of cancer cell that is resistant to traditional chemotherapy and radiation treatments.
properties
IUPAC Name |
2-chloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQCZNTFAGNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Cl)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.